molecular formula C7H15NO B1328145 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine CAS No. 883526-98-5

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine

Cat. No.: B1328145
CAS No.: 883526-98-5
M. Wt: 129.2 g/mol
InChI Key: WQOCFOHQTOIOHF-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is an organic compound that features a cyclopropylmethoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine typically involves the reaction of cyclopropylmethanol with N-methyl-1-ethanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography (GC) to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the cyclopropylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the serotonin and dopamine systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-N-methyl-1-propanamine
  • 2-(Cyclopropylmethoxy)-N-methyl-1-butanamine
  • 2-(Cyclopropylmethoxy)-N-methyl-1-pentanamine

Uniqueness

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCFOHQTOIOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649834
Record name 2-(Cyclopropylmethoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883526-98-5
Record name 2-(Cyclopropylmethoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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